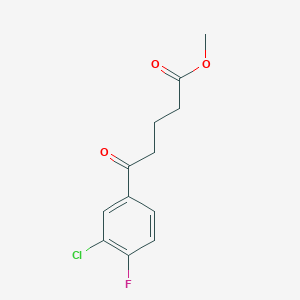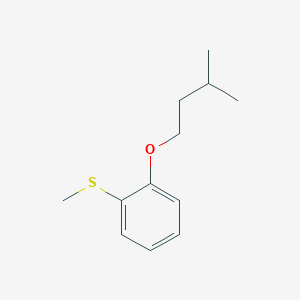
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, with a methyl group on the phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3-chloro-6-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like ethanol or water.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like dichloromethane.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetone.
Major Products Formed
Substitution: Formation of 3-(3-chloro-6-methylphenyl)-1-propanol, 3-(3-chloro-6-methylphenyl)-1-propylamine, etc.
Addition: Formation of 2,3-dibromo-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-dibromopropane, etc.
Oxidation: Formation of 2,3-epoxy-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-propanediol, etc.
Applications De Recherche Scientifique
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with desired properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups.
Electrophilic Addition: The double bond in the propene moiety can react with electrophiles, resulting in the addition of new atoms or groups to the molecule.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or diols, which can further react with other molecules.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene can be compared with other halogenated alkenes such as:
2-Bromo-3-(3-chlorophenyl)-1-propene: Lacks the methyl group on the phenyl ring, which may affect its reactivity and properties.
2-Bromo-3-(4-chloro-6-methylphenyl)-1-propene: The position of the chlorine atom on the phenyl ring is different, which can influence its chemical behavior.
2-Chloro-3-(3-bromo-6-methylphenyl)-1-propene: The positions of the bromine and chlorine atoms are swapped, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-chloro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZIYBLGDMYKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990324.png)








![2-[4-(Ethylthio)phenyl]-2-propanol](/img/structure/B7990395.png)
